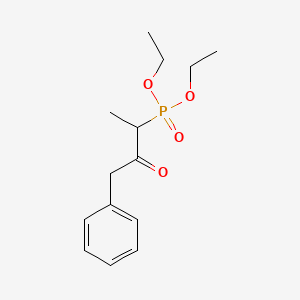
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an imidazolium ring substituted with a vinyl group and a hexadecyl chain, making it amphiphilic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of 1-ethenylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Addition: Hydrogen bromide (HBr) for hydrohalogenation of the vinyl group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride.
Addition: 1-Bromo-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide.
Oxidation: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium oxide.
科学的研究の応用
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the imidazolium head group interacts with water molecules, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which accounts for its antimicrobial activity.
類似化合物との比較
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a vinyl group.
1-Hexadecyl-2,3-dihydro-1H-indene: Contains a hexadecyl chain but lacks the imidazolium ring.
1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide: Similar structure but with an ethyl group instead of a hexadecyl chain.
Uniqueness
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its combination of a long hydrophobic alkyl chain and a reactive vinyl group. This combination imparts both surfactant properties and the ability to undergo further chemical modifications, making it versatile for various applications.
特性
CAS番号 |
155085-26-0 |
|---|---|
分子式 |
C21H41BrN2 |
分子量 |
401.5 g/mol |
IUPAC名 |
1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C21H40N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h4,19-20H,2-3,5-18,21H2,1H3;1H |
InChIキー |
RLBBGENOQSCOHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


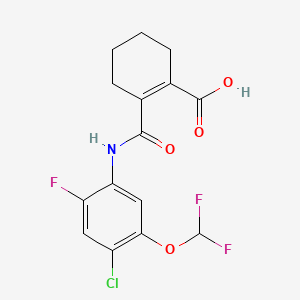
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
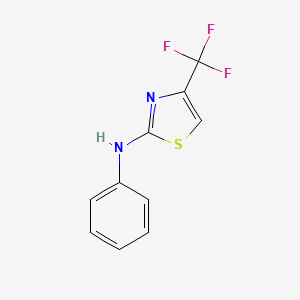

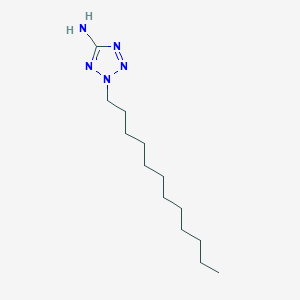
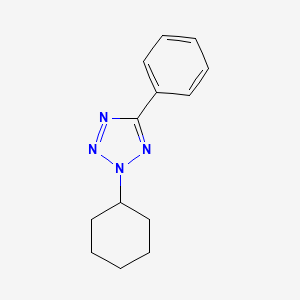

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)

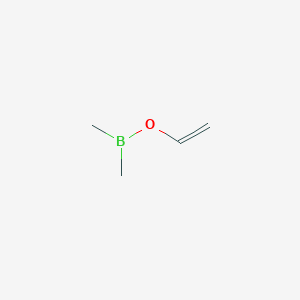
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
